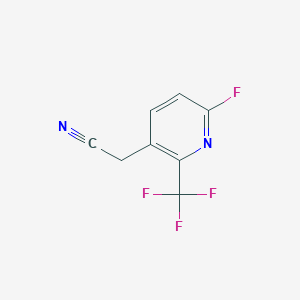

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile

CAS No.: 1227514-04-6

Cat. No.: VC2744557

Molecular Formula: C8H4F4N2

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227514-04-6 |

|---|---|

| Molecular Formula | C8H4F4N2 |

| Molecular Weight | 204.12 g/mol |

| IUPAC Name | 2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile |

| Standard InChI | InChI=1S/C8H4F4N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2 |

| Standard InChI Key | KJNJNTMFSYWQQN-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)F |

| Canonical SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)F |

Introduction

Structural Characteristics and Physical Properties

Molecular Identity and Basic Properties

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is an organofluorine compound belonging to the pyridine family with CAS number 1227514-04-6. It has a molecular formula of C8H4F4N2 and a molecular weight of 204.12 g/mol. The compound features a pyridine core structure with multiple functional groups: a trifluoromethyl group at position 2, a fluorine atom at position 6, and an acetonitrile functional group (-CH2CN) at position 3. This particular arrangement of functional groups creates a molecule with distinctive chemical and physical properties that differentiate it from other pyridine derivatives.

The presence of four fluorine atoms in the structure significantly affects the electron distribution across the molecule, creating unique reactivity patterns. The pyridine ring provides basic scaffolding common in many pharmaceutical compounds, while the fluorine substitutions modify its electronic properties substantially. The acetonitrile group introduces additional functionality that can be leveraged in various chemical transformations, making this compound valuable in synthetic organic chemistry.

Synthesis Approaches

General Synthetic Strategies

The synthesis of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step reaction sequences starting from simpler pyridine derivatives. While the search results don't provide specific synthesis methods for this exact compound, related synthetic approaches for similar fluorinated pyridines can be informative. Generally, these syntheses require careful control of reaction conditions, including temperature and pressure, and may employ catalysts to optimize yield and purity. The incorporation of fluorine atoms and the trifluoromethyl group typically involves specialized fluorinating reagents or building blocks that already contain these functional groups.

The construction of the pyridine core itself might follow classical heterocyclic synthesis routes or may involve modifications of existing pyridine scaffolds. The acetonitrile group could be introduced through various methods, including nucleophilic substitution reactions, alkylation of activated methylene compounds, or transformation of other functional groups such as esters or amides. These synthetic pathways require careful consideration of chemoselectivity and regioselectivity to ensure the desired substitution pattern.

Chemical Reactivity Patterns

Reactivity of Functional Groups

The chemical reactivity of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is significantly influenced by its multiple functional groups, each contributing distinct reactive characteristics. The pyridine core itself demonstrates basicity and nucleophilicity at the nitrogen atom, though these properties are moderated by the electron-withdrawing fluorine substituents. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the pyridine ring toward electrophilic aromatic substitution while potentially activating it toward nucleophilic aromatic substitution at specific positions. This electronic influence creates unique reactivity patterns that differentiate this compound from non-fluorinated pyridine derivatives.

The acetonitrile group (-CH2CN) represents a versatile functional handle that can participate in numerous chemical transformations. The methylene protons adjacent to the nitrile group are relatively acidic due to the electron-withdrawing effect of the nitrile, making them susceptible to deprotonation under basic conditions. The resulting carbanion can react with various electrophiles, enabling carbon-carbon bond formation reactions. Additionally, the nitrile group itself can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, or addition reactions with nucleophiles.

Applications in Pharmaceutical Development

Medicinal Chemistry Value

Pyridine derivatives with trifluoromethyl groups, like 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile, are of considerable interest in drug development due to their enhanced biological activity profiles. The pyridine ring itself appears frequently in pharmaceuticals, serving as a key pharmacophore in numerous drugs across different therapeutic categories. The addition of fluorine atoms and trifluoromethyl groups to medicinal compounds has become an increasingly common strategy in modern drug design, as these modifications often result in improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.

The unique structural features of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile make it a promising scaffold for medicinal chemistry exploration. The presence of the trifluoromethyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the fluorine atom and trifluoromethyl group can strengthen binding interactions with protein targets through hydrogen bonding and multipolar interactions. The acetonitrile group provides a handle for further derivatization, allowing medicinal chemists to introduce additional functionality to optimize pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationships

Influence of Fluorine Substitution

The presence of fluorine atoms in 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile significantly influences its biological activity profile. Fluorine substitution in organic compounds typically results in increased lipophilicity, enhanced metabolic stability, and altered electronic properties that can impact binding interactions with biological targets. The trifluoromethyl group at position 2 of the pyridine ring contributes substantial lipophilicity while also exerting a strong electron-withdrawing effect that alters the electronic distribution across the molecule. This electronic influence can affect how the compound interacts with protein targets, potentially enhancing binding affinity and specificity.

The fluorine atom at position 6 further modifies the electronic character of the pyridine ring, creating a unique electrostatic profile that can contribute to specific binding interactions. Fluorine atoms can participate in multipolar interactions and serve as weak hydrogen bond acceptors, properties that can be leveraged to enhance binding affinity to biological targets. The specific arrangement of fluorinated substituents in 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile creates a distinct electronic signature that differentiates it from other pyridine derivatives and potentially confers unique biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume